
D-Valine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valine-d8: is a deuterium-labeled version of D-Valine, an enantiomer of L-Valine. L-Valine is one of the twenty proteinogenic amino acids and is essential for human health. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microbes selectively degrade one enantiomer, leaving the desired D-Valine.
Microbial Stereoselective Hydrolysis: This approach uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase to produce D-Valine.
Industrial Production Methods: Industrial production of D-Valine-d8 typically involves the use of deuterated reagents and solvents in the above microbial processes to incorporate deuterium into the final product .
化学反应分析
Types of Reactions:
Oxidation: D-Valine-d8 can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Chemistry: D-Valine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the role of amino acids in cellular functions .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs. It helps in understanding drug interactions and optimizing drug formulations .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibiotics and pesticides .
作用机制
D-Valine-d8 exerts its effects by participating in the same biochemical pathways as D-Valine. The deuterium labeling allows for the tracking and quantification of these pathways. It interacts with enzymes and proteins involved in amino acid metabolism, providing insights into their function and regulation .
相似化合物的比较
L-Valine-d8: The deuterium-labeled version of L-Valine, used in similar metabolic and pharmacokinetic studies.
DL-Valine-d8: A racemic mixture of deuterium-labeled D-Valine and L-Valine, used in studies requiring both enantiomers.
L-Leucine-d7: Another deuterium-labeled amino acid used in metabolic studies.
Uniqueness: D-Valine-d8 is unique due to its specific labeling and the ability to provide detailed insights into the metabolic pathways of D-Valine. Its high isotopic purity and stability make it a valuable tool in scientific research .
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
125.20 g/mol |
IUPAC 名称 |
(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4- |
InChI 键 |
KZSNJWFQEVHDMF-WIILFAAISA-N |
手性 SMILES |
[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


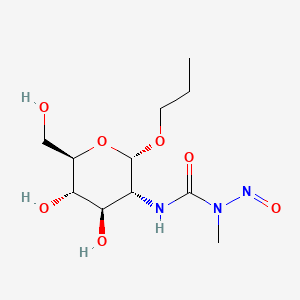
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)


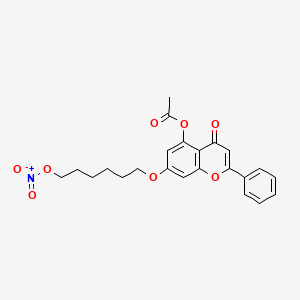
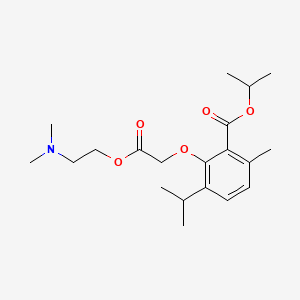
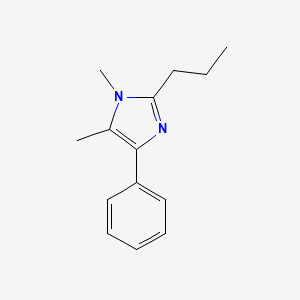

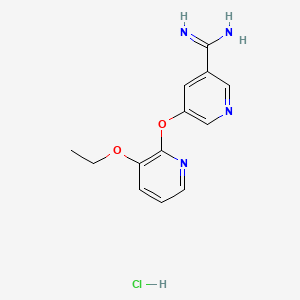


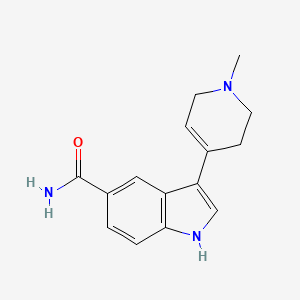

![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)
